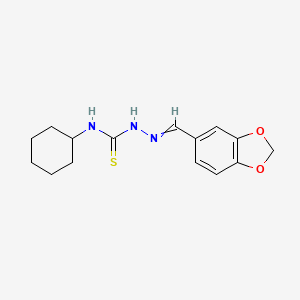![molecular formula C20H26N2O2 B5529960 3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5529960.png)
3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride, commonly known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPAP is a psychoactive compound that has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for studying the nervous system and related disorders.
科学研究应用
PPAP has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. PPAP has also been shown to enhance memory and cognitive function, making it a potential treatment for cognitive disorders such as dementia and ADHD. Additionally, PPAP has been shown to exhibit antidepressant and anxiolytic effects, making it a potential treatment for mood disorders such as depression and anxiety.
作用机制
PPAP's mechanism of action is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI) and a dopamine reuptake inhibitor (DRI). MAOIs are known to increase levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, while DRIs inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synapse.
Biochemical and Physiological Effects:
PPAP has been shown to exhibit various biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, PPAP has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
PPAP's advantages for lab experiments include its ability to enhance memory and cognitive function, its neuroprotective effects, and its potential as a treatment for mood disorders. However, its limitations include its potential for abuse due to its psychoactive effects, as well as the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For PPAP research include further studies on its mechanism of action, potential side effects, and long-term safety. Additionally, PPAP's potential as a treatment for various neurological and psychiatric disorders should be explored further, with a focus on developing safe and effective therapies that can be used in clinical settings. Finally, PPAP's potential as a cognitive enhancer and neuroprotective agent should be investigated further, with a focus on developing new drugs and therapies that can improve cognitive function and prevent or treat neurodegenerative diseases.
合成方法
PPAP is synthesized through a multi-step process that involves the reaction of 2-phenoxybenzaldehyde with 3-(dimethylamino)propylamine to form 2-[2-(2-phenoxyphenyl)ethyl]-N,N-dimethylpropan-1-amine. This intermediate is then reacted with 3-chloromethyl-3,4-dihydro-2H-pyrrole to form PPAP. The final product is obtained as a dihydrochloride salt.
属性
IUPAC Name |
3-[[2-(2-phenoxyphenyl)ethylamino]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(12-6-13-21-15-20)16-22-14-11-17-7-4-5-10-19(17)24-18-8-2-1-3-9-18/h1-5,7-10,21-23H,6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQATMZBXYENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CNCCC2=CC=CC=C2OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(2-Phenoxyphenyl)ethyl]amino}methyl)piperidin-3-OL | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5529882.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)
![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)
![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)

![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5529953.png)
![2-(1-adamantylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529967.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine hydrochloride](/img/structure/B5529975.png)